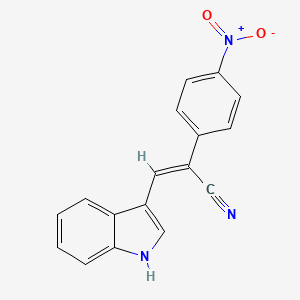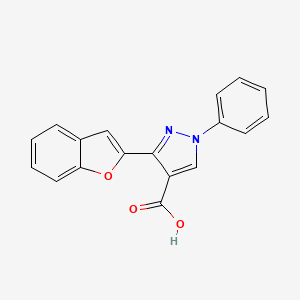![molecular formula C16H25N3O4S B5818519 N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide, commonly known as MPSP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPSP is a sulfonamide derivative that belongs to the class of drugs known as selective serotonin receptor antagonists.
Wirkmechanismus
MPSP acts as a selective serotonin receptor antagonist by blocking the 5-HT2A and 5-HT2B receptors. This leads to a decrease in the release of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory and analgesic effects. MPSP also inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
MPSP has been shown to exert its anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation of glial cells in the spinal cord, which are involved in the development of neuropathic pain. MPSP has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor.
Vorteile Und Einschränkungen Für Laborexperimente
MPSP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has a well-defined chemical structure, which allows for accurate characterization and analysis. MPSP also has a high selectivity for the 5-HT2A and 5-HT2B receptors, which makes it a valuable tool for studying the role of these receptors in various biological processes.
However, there are also limitations to using MPSP in lab experiments. Its high selectivity for the 5-HT2A and 5-HT2B receptors may limit its use in studying other biological processes that are not directly related to these receptors. MPSP may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of MPSP. One area of interest is the development of new derivatives of MPSP with improved pharmacological properties. Another area of interest is the investigation of the potential use of MPSP in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. The role of MPSP in modulating the immune response and its potential use in immunotherapy is also an area of active research. Finally, the development of new methods for the synthesis of MPSP and its derivatives is an area of ongoing interest.
Conclusion
In conclusion, MPSP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to achieve high yield and purity. MPSP has been extensively studied for its potential use in the treatment of various diseases such as cancer, neuropathic pain, and inflammatory bowel disease. It exerts its effects by blocking the 5-HT2A and 5-HT2B receptors, leading to anti-inflammatory, analgesic, and anti-tumor effects. MPSP has several advantages for lab experiments, but also has limitations. There are several future directions for the study of MPSP, including the development of new derivatives, investigation of its potential use in other diseases, and the development of new synthesis methods.
Synthesemethoden
The synthesis of MPSP involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-(1-pyrrolidinyl)propylamine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then reacted with acetic anhydride to yield MPSP. The synthesis of MPSP has been optimized to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
MPSP has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. MPSP has been investigated for its potential use in the treatment of various diseases such as cancer, neuropathic pain, and inflammatory bowel disease. MPSP has also been studied for its potential use in improving cognitive function and memory.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(3-pyrrolidin-1-ylpropylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13(20)18-15-12-14(6-7-16(15)23-2)24(21,22)17-8-5-11-19-9-3-4-10-19/h6-7,12,17H,3-5,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHQYRCPMBAPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)


![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)
